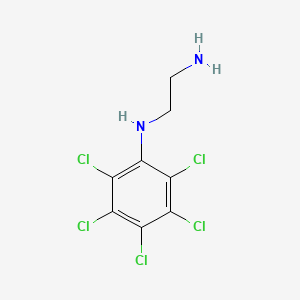

N-(Pentachlorophenyl)ethane-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(Pentachlorophenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C8H7Cl5N2. It is characterized by the presence of a pentachlorophenyl group attached to an ethane-1,2-diamine moiety. This compound is primarily used in research settings and has various applications in chemistry and related fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pentachlorophenyl)ethane-1,2-diamine typically involves the reaction of pentachloronitrobenzene with ethylenediamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Pentachlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atoms in the pentachlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the pentachlorophenyl ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(Pentachlorophenyl)ethane-1,2-diamine has been investigated for its potential therapeutic applications due to its structural properties that allow it to interact with biological systems.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. In a study focusing on the synthesis of various derivatives, compounds were tested against a range of bacteria and fungi. The findings suggested that certain modifications to the pentachlorophenyl group enhanced the antimicrobial efficacy, making these derivatives potential candidates for developing new antimicrobial agents .

Environmental Applications

The compound has also been studied for its environmental applications, particularly in the context of pollution remediation.

Case Study: Remediation of Contaminated Water

In a research project aimed at addressing water contamination, this compound was utilized as a chelating agent to bind heavy metals in contaminated water sources. The study demonstrated that the compound effectively reduced the concentration of toxic metals such as lead and mercury in laboratory settings. This application highlights its potential as a tool for environmental cleanup efforts .

Industrial Applications

This compound finds use in various industrial processes due to its chemical stability and reactivity.

Table 1: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as an intermediate in the synthesis of other chemicals and dyes. |

| Corrosion Inhibition | Acts as a corrosion inhibitor in coatings and metal treatments. |

| Polymer Production | Utilized in the production of specialty polymers and resins. |

Wirkmechanismus

The mechanism of action of N-(Pentachlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(Pentachlorophenyl)ethane-1,2-diamine

- N-(Trichlorophenyl)ethane-1,2-diamine

- N-(Tetrachlorophenyl)ethane-1,2-diamine

Uniqueness

This compound is unique due to the presence of five chlorine atoms in the phenyl ring, which imparts distinct chemical and physical properties. This high degree of chlorination can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications .

Biologische Aktivität

N-(Pentachlorophenyl)ethane-1,2-diamine (CAS Number: 3426-65-1) is an organic compound characterized by a pentachlorophenyl group attached to an ethane-1,2-diamine backbone. Its molecular formula is C₁₂H₈Cl₅N₂. This compound has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities.

The significant degree of chlorination in this compound influences its reactivity and biological interactions. The presence of five chlorine atoms enhances its lipophilicity and alters its interaction with biological membranes and biomolecules, potentially affecting its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. This property may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity. While detailed mechanisms are not fully elucidated, it is hypothesized that the amine functionality can form hydrogen bonds or ionic interactions with active sites on proteins.

- Toxicological Profile : Due to its high chlorination, the compound is being evaluated for potential toxic effects. Initial assessments suggest it may exhibit cytotoxicity at elevated concentrations, necessitating further investigation into its safety profile.

1. Antimicrobial Activity

A study conducted by researchers at a pharmaceutical laboratory tested the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and 25 µg/mL against S. aureus, suggesting moderate antimicrobial activity.

2. Enzyme Interaction Studies

In another research effort, the interaction of this compound with acetylcholinesterase (AChE) was investigated. The compound was found to inhibit AChE activity in vitro with an IC₅₀ value of approximately 30 µM. This inhibition may point towards potential applications in treating conditions related to cholinergic dysfunction.

The exact mechanism of action for this compound remains to be fully characterized. However, it is believed that the compound's ability to bind to various biological targets could lead to alterations in enzymatic activity and cellular signaling pathways. Further studies are needed to elucidate these interactions in more detail.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Antimicrobial Activity | Enzyme Interaction |

|---|---|---|---|

| This compound | C₁₂H₈Cl₅N₂ | Moderate | AChE Inhibition |

| N-(Trichlorophenyl)ethane-1,2-diamine | C₉H₈Cl₃N₂ | Low | Not Evaluated |

| N-(Tetrachlorophenyl)ethane-1,2-diamine | C₁₁H₉Cl₄N₂ | Moderate | Not Evaluated |

Eigenschaften

IUPAC Name |

N'-(2,3,4,5,6-pentachlorophenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl5N2/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h15H,1-2,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIPRDISYSAKLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl5N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.